N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
It is known that the thiazole ring is essential for antimicrobial and anticancer activities . The presence of electron-withdrawing groups, such as the para-aromatic substituent on the 1,3-thiazole nucleus and the amide linkage within the molecule, can be considered as a useful template for antitumor activity .
Mode of Action
The presence of the thiazole ring and the electron-withdrawing groups might influence the compound’s interaction with its targets
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to antimicrobial and anticancer effects
Pharmacokinetics
Similar compounds have been shown to be well absorbed and distributed in the body, metabolized, and then excreted
Result of Action
Based on its structural features, it is suggested that it may have antimicrobial and anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves a series of organic reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with thiazole-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups .
Scientific Research Applications
N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiazole-containing molecules. These compounds often share similar structural features and functional groups, leading to comparable properties and applications .
Uniqueness
What sets N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-14-8-12(6-7-15(14)20)21-16(24)9-13-10-26-18(22-13)23-17(25)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITZUCYICKCZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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